2-[(4-ethoxyphenyl)amino]-N'-[(E)-pyridin-2-ylmethylidene]butanehydrazide
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Overview
Description
2-(4-Ethoxyanilino)-N’~1~-[(E)-1-(2-pyridyl)methylidene]butanohydrazide is an organic compound with a complex structure that includes both aromatic and heterocyclic components
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-ethoxyanilino)-N’~1~-[(E)-1-(2-pyridyl)methylidene]butanohydrazide typically involves the condensation of 4-ethoxyaniline with butanohydrazide in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired product. The reaction may proceed through the formation of an intermediate Schiff base, which then undergoes cyclization to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-Ethoxyanilino)-N’~1~-[(E)-1-(2-pyridyl)methylidene]butanohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. The reactions are typically carried out under controlled temperature and pressure conditions to optimize yield and selectivity.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties .
Scientific Research Applications
2-(4-Ethoxyanilino)-N’~1~-[(E)-1-(2-pyridyl)methylidene]butanohydrazide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2-(4-ethoxyanilino)-N’~1~-[(E)-1-(2-pyridyl)methylidene]butanohydrazide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Methoxyanilino)-N’~1~-[(E)-1-(2-pyridyl)methylidene]butanohydrazide
- 2-(4-Chloroanilino)-N’~1~-[(E)-1-(2-pyridyl)methylidene]butanohydrazide
Uniqueness
2-(4-Ethoxyanilino)-N’~1~-[(E)-1-(2-pyridyl)methylidene]butanohydrazide is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its solubility and interaction with specific molecular targets compared to similar compounds .
Properties
Molecular Formula |
C18H22N4O2 |
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Molecular Weight |
326.4 g/mol |
IUPAC Name |
2-(4-ethoxyanilino)-N-[(E)-pyridin-2-ylmethylideneamino]butanamide |
InChI |
InChI=1S/C18H22N4O2/c1-3-17(21-14-8-10-16(11-9-14)24-4-2)18(23)22-20-13-15-7-5-6-12-19-15/h5-13,17,21H,3-4H2,1-2H3,(H,22,23)/b20-13+ |
InChI Key |
XVIFLIZOGRXTPS-DEDYPNTBSA-N |
Isomeric SMILES |
CCC(C(=O)N/N=C/C1=CC=CC=N1)NC2=CC=C(C=C2)OCC |
Canonical SMILES |
CCC(C(=O)NN=CC1=CC=CC=N1)NC2=CC=C(C=C2)OCC |
Origin of Product |
United States |
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